![molecular formula C11H11F3N2 B2603117 4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile CAS No. 864286-45-3](/img/structure/B2603117.png)
4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile
Overview
Description
“4-(Trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C8H4F3N . It is a white or colorless to light yellow powder to clear liquid .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds has been a topic of interest in recent years . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Molecular Structure Analysis
The molecular structure of “4-(Trifluoromethyl)benzonitrile” consists of a benzonitrile group attached to a trifluoromethyl group .Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have been described .Physical And Chemical Properties Analysis
“4-(Trifluoromethyl)benzonitrile” has a melting point of 37 °C and a boiling point of 81 °C at 20 mmHg . It is insoluble in water .Scientific Research Applications
Medicine
In the medical field, this compound could be explored for its potential as a precursor in the synthesis of pharmaceuticals. The trifluoromethyl group is known for increasing the metabolic stability of medicinal compounds . Therefore, it could be used to develop new drugs with improved pharmacokinetic properties.
Agriculture
4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile: may serve as an intermediate in creating pesticides or herbicides. The trifluoromethyl group can provide resistance to biotic and abiotic degradation, which is crucial for the longevity and efficacy of agricultural chemicals .
Material Science
The introduction of a trifluoromethyl group into polymers and other materials can alter their properties significantly. It can enhance chemical resistance, stability under high temperatures, and electrical properties, making 4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile a valuable compound in the development of advanced materials .
Environmental Science
This compound’s derivatives could be used in environmental monitoring as they may bind selectively to pollutants or heavy metals, aiding in their detection and quantification. The strong electronegativity of the trifluoromethyl group could be leveraged to create sensitive and selective sensors .
Analytical Chemistry
In analytical chemistry, 4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile could be used as a standard or reagent in various chromatographic techniques or mass spectrometry due to its unique chemical signature provided by the trifluoromethyl group .
Pharmacology
The compound could be investigated for its pharmacological effects. Given the presence of both an isopropylamino and a trifluoromethyl group, it might interact with biological targets in a novel way, leading to new therapeutic agents .
Biochemistry
In biochemistry, the compound could be used to study enzyme-substrate interactions, especially for enzymes that interact with aromatic substrates. The trifluoromethyl group could provide insights into the role of halogens in biological systems .
Industrial Processes
Lastly, in industrial processes, this compound could be utilized in the synthesis of fluorinated polymers or coatings, which are known for their exceptional resistance to solvents and chemicals, as well as their thermal stability .
Safety and Hazards
Future Directions
The future directions of research on “4-(Trifluoromethyl)benzonitrile” and similar compounds could involve further exploration of the trifluoromethylation of carbon-centered radical intermediates . The activation of the C–F bond in organic synthesis is a challenging task that could lead to the synthesis of diverse fluorinated compounds .
properties
IUPAC Name |
4-(propan-2-ylamino)-2-(trifluoromethyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2/c1-7(2)16-9-4-3-8(6-15)10(5-9)11(12,13)14/h3-5,7,16H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUASCHIBWACYOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopropylamino)-2-(trifluoromethyl)benzonitrile |
Synthesis routes and methods
Procedure details
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